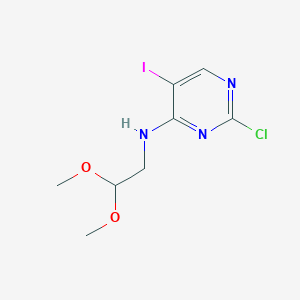
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine, iodine, and a dimethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The introduction of the chlorine and iodine substituents is achieved through halogenation reactions, while the dimethoxyethyl group is introduced via alkylation reactions. Common reagents used in these reactions include halogenating agents like N-chlorosuccinimide and N-iodosuccinimide, and alkylating agents such as dimethoxyethane.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while coupling reactions can yield biaryl compounds.
科学的研究の応用
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and iodine substituents can form halogen bonds with target molecules, while the dimethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide
- 2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
- 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine
Uniqueness
2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine substituents on the pyrimidine ring, which can lead to distinct chemical and biological properties. The combination of these substituents with the dimethoxyethyl group provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C8H11ClIN3O2 |
|---|---|
分子量 |
343.55 g/mol |
IUPAC名 |
2-chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClIN3O2/c1-14-6(15-2)4-11-7-5(10)3-12-8(9)13-7/h3,6H,4H2,1-2H3,(H,11,12,13) |
InChIキー |
KFYHXWDARZYYIS-UHFFFAOYSA-N |
正規SMILES |
COC(CNC1=NC(=NC=C1I)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


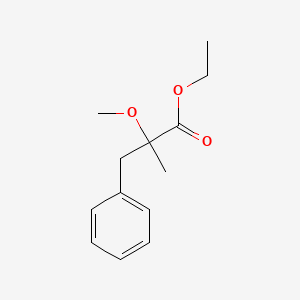
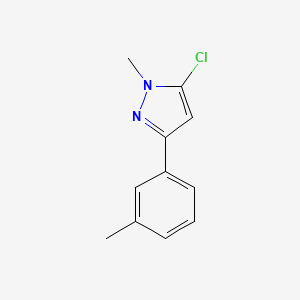
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
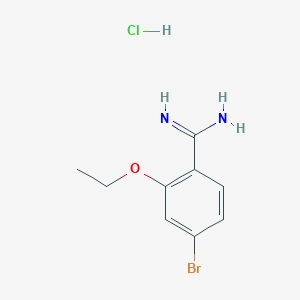
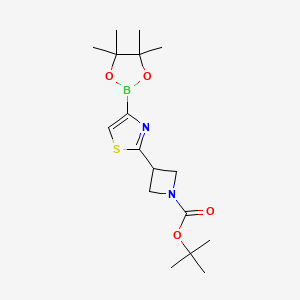
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
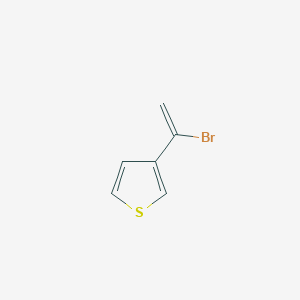

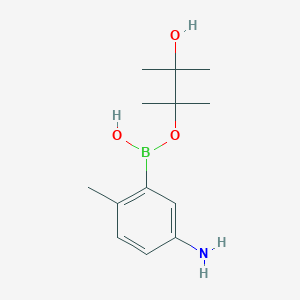

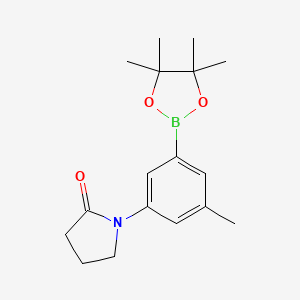
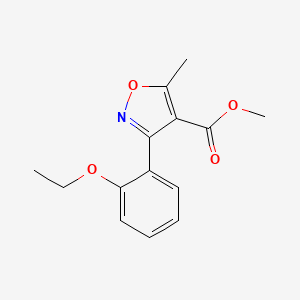

![10-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13697064.png)
